![molecular formula C7H12O2 B2929078 (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol CAS No. 2138162-49-7](/img/structure/B2929078.png)
(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol
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Overview
Description
“(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol” is a chemical compound with the CAS Number: 2138162-49-7 . It has a molecular weight of 128.17 .
Molecular Structure Analysis
The InChI code for “(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol” is1S/C7H12O2/c1-6-2-7(3-6,4-8)9-5-6/h8H,2-5H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol”:
Synthesis and Properties
This compound has been developed through a general and practical approach, leading to substituted 2-oxabicyclo hexanes. These compounds are significant due to their versatile applications in various fields .
Drug Development
The structure of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol has been incorporated into the structure of five drugs, indicating its importance in medicinal chemistry .
Agrochemicals
Similarly, it has been used in the structure of three agrochemicals, showcasing its utility in agricultural sciences .
Bioisosteres
Biologically, these compounds have been validated as bioisosteres of ortho- and meta-benzenes, which are crucial in drug design for mimicking or modifying biological properties .
Neuroinflammation Treatment
It has been described as an effective, selective, and central nervous system (CNS) penetrant IRAK4 inhibitor, which is evaluated for treating neuroinflammation .
Ischemic Stroke Therapy
Lead compounds from this series have been assessed in CNS PK/PD models of inflammation and a mouse model of ischemic stroke, highlighting its potential in stroke therapy .
Safety and Hazards
The safety information for “(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
The primary target of (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol is the Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .
Mode of Action
The compound acts as a potent, selective, and CNS-penetrant IRAK4 inhibitor . It interacts with IRAK4, inhibiting its activity and thereby modulating the inflammatory response .
Biochemical Pathways
Upon tissue damage such as stroke or traumatic brain injury (TBI), the presence of damage-associated molecular patterns (DAMPs) initiates signaling through the IRAK4 pathway . The inhibition of IRAK4 by (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol can lead to a reduction in this feed-forward inflammatory loop .
Pharmacokinetics
The compound has excellent ADME properties . It is CNS-penetrant, which means it can cross the blood-brain barrier and exert its effects directly within the central nervous system . This property is crucial for its potential use in treating conditions like ischemic stroke .
Result of Action
The inhibition of IRAK4 by (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol can ultimately hinder the feed-forward inflammatory loop that can occur after tissue damage . This can potentially aid in patient recovery by reducing inflammation .
properties
IUPAC Name |
(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6-2-7(3-6,4-8)5-9-6/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBPIDGDOIYMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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